
Butanoic acid, 3-((2-naphthalenylsulfonyl)amino)-4-oxo-4-((2-phenylethyl)amino)-, (S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanoic acid, 3-((2-naphthalenylsulfonyl)amino)-4-oxo-4-((2-phenylethyl)amino)-, (S)-, also known as NS-398, is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the activity of cyclooxygenase-2 (COX-2) enzyme. COX-2 is an enzyme responsible for the production of prostaglandins, which are involved in inflammation and pain. The inhibition of COX-2 by NS-398 leads to a reduction in inflammation and pain, making it a potential therapeutic agent for various diseases.
Mecanismo De Acción
Butanoic acid, 3-((2-naphthalenylsulfonyl)amino)-4-oxo-4-((2-phenylethyl)amino)-, (S)- selectively inhibits the activity of COX-2 enzyme, which is induced in response to inflammation and other stimuli. COX-2 catalyzes the conversion of arachidonic acid to prostaglandins, which are involved in inflammation and pain. The inhibition of COX-2 by Butanoic acid, 3-((2-naphthalenylsulfonyl)amino)-4-oxo-4-((2-phenylethyl)amino)-, (S)- leads to a reduction in the production of prostaglandins, which results in a reduction in inflammation and pain.
Efectos Bioquímicos Y Fisiológicos
Butanoic acid, 3-((2-naphthalenylsulfonyl)amino)-4-oxo-4-((2-phenylethyl)amino)-, (S)- has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which are involved in inflammation and pain. It has also been shown to reduce the proliferation of cancer cells and induce apoptosis. Butanoic acid, 3-((2-naphthalenylsulfonyl)amino)-4-oxo-4-((2-phenylethyl)amino)-, (S)- has been shown to have a minimal effect on the activity of COX-1 enzyme, which is involved in the production of prostaglandins that protect the stomach lining.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Butanoic acid, 3-((2-naphthalenylsulfonyl)amino)-4-oxo-4-((2-phenylethyl)amino)-, (S)- has several advantages as a research tool. It is a selective inhibitor of COX-2 enzyme, which allows for the study of the specific role of COX-2 in various disease models. It has also been shown to have minimal effects on the activity of COX-1 enzyme, which allows for the study of the specific role of COX-2 in various disease models without affecting the protective functions of COX-1. However, one limitation of Butanoic acid, 3-((2-naphthalenylsulfonyl)amino)-4-oxo-4-((2-phenylethyl)amino)-, (S)- is that it is a synthetic compound, which may limit its clinical applications.
Direcciones Futuras
There are several future directions for the study of Butanoic acid, 3-((2-naphthalenylsulfonyl)amino)-4-oxo-4-((2-phenylethyl)amino)-, (S)-. One direction is to investigate its potential therapeutic applications in various diseases, such as cancer, arthritis, and inflammatory bowel disease. Another direction is to study its mechanism of action in more detail to better understand its effects on COX-2 enzyme and prostaglandin production. Additionally, the development of new selective COX-2 inhibitors based on the structure of Butanoic acid, 3-((2-naphthalenylsulfonyl)amino)-4-oxo-4-((2-phenylethyl)amino)-, (S)- may lead to the development of more effective and safer drugs for the treatment of various diseases.
Métodos De Síntesis
Butanoic acid, 3-((2-naphthalenylsulfonyl)amino)-4-oxo-4-((2-phenylethyl)amino)-, (S)- can be synthesized using various methods, including the reaction of 2-naphthalenesulfonyl chloride with (S)-4-aminobutanoic acid, followed by the reaction with (S)-4-(2-phenylethylamino)-4-oxobutanoic acid. Another method involves the reaction of (S)-4-(2-phenylethylamino)-4-oxobutanoic acid with 2-naphthalenesulfonyl chloride, followed by the reaction with (S)-4-aminobutanoic acid.
Aplicaciones Científicas De Investigación
Butanoic acid, 3-((2-naphthalenylsulfonyl)amino)-4-oxo-4-((2-phenylethyl)amino)-, (S)- has been extensively studied in various preclinical and clinical studies for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models of inflammation and pain. It has also been shown to inhibit tumor growth and metastasis in various cancer models.
Propiedades
Número CAS |
141577-40-4 |
|---|---|
Nombre del producto |
Butanoic acid, 3-((2-naphthalenylsulfonyl)amino)-4-oxo-4-((2-phenylethyl)amino)-, (S)- |
Fórmula molecular |
C22H22N2O5S |
Peso molecular |
426.5 g/mol |
Nombre IUPAC |
(3S)-3-(naphthalen-2-ylsulfonylamino)-4-oxo-4-(2-phenylethylamino)butanoic acid |
InChI |
InChI=1S/C22H22N2O5S/c25-21(26)15-20(22(27)23-13-12-16-6-2-1-3-7-16)24-30(28,29)19-11-10-17-8-4-5-9-18(17)14-19/h1-11,14,20,24H,12-13,15H2,(H,23,27)(H,25,26)/t20-/m0/s1 |
Clave InChI |
VMYREBYTVVSDDK-FQEVSTJZSA-N |
SMILES isomérico |
C1=CC=C(C=C1)CCNC(=O)[C@H](CC(=O)O)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
SMILES |
C1=CC=C(C=C1)CCNC(=O)C(CC(=O)O)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
SMILES canónico |
C1=CC=C(C=C1)CCNC(=O)C(CC(=O)O)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Sinónimos |
2-NAP N-(2-naphthalenesulfonyl)aspartyl-(2-phenethyl)amide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(4-Chloro-2-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B136114.png)
![Pyridine, 3-ethyl-4-[(trimethylsilyl)methyl]-(9CI)](/img/structure/B136117.png)
![(2R)-2-[(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]-4-methylpentanoic acid](/img/structure/B136118.png)
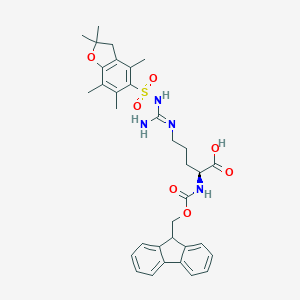
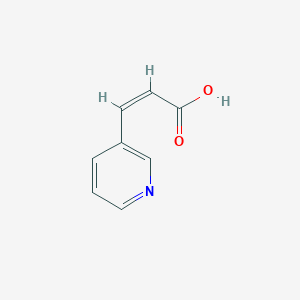
![Pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B136131.png)
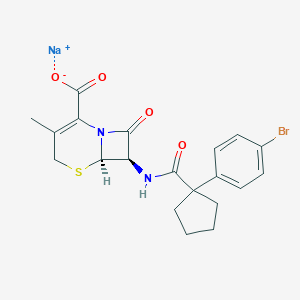
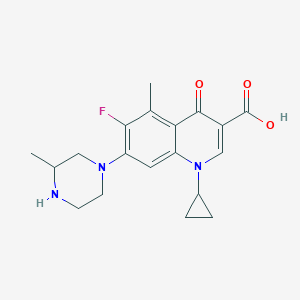
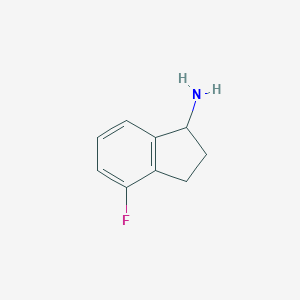

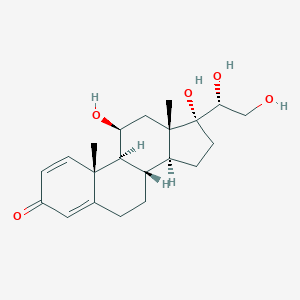
![[(6Ar,10aR)-1-[tert-butyl(dimethyl)silyl]oxy-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-9-yl]methanol](/img/structure/B136151.png)
![4-[(2-Fluoro-5-methoxyphenyl)methyl]piperidine](/img/structure/B136155.png)
